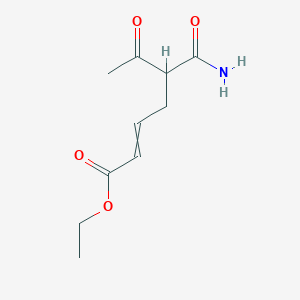

Ethyl 5-carbamoyl-6-oxohept-2-enoate

Description

Properties

CAS No. |

65716-73-6 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

ethyl 5-carbamoyl-6-oxohept-2-enoate |

InChI |

InChI=1S/C10H15NO4/c1-3-15-9(13)6-4-5-8(7(2)12)10(11)14/h4,6,8H,3,5H2,1-2H3,(H2,11,14) |

InChI Key |

WINFLIXIFUADIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC(C(=O)C)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Features :

- Contains an ethoxycarbonyloxy group at the 5-position and two phenyl substituents.

- Features a pent-2-ynoate backbone with a triple bond (alkyne group), enhancing rigidity and reactivity in cycloadditions .

- Crystal structure resolved using SHELXT software, revealing a twisted conformation due to steric hindrance from diphenyl groups .

Research Methods :

- Structural analysis relied on SHELX programs (SHELXT, SHELXL), highlighting its compatibility with high-resolution crystallography . Ethyl 5-carbamoyl-6-oxohept-2-enoate’s structural data, by comparison, is less extensively published in crystallographic databases.

Ethyl Palmitate

Structural Features :

- A simple saturated ester (C18H36O2) with a linear 16-carbon chain.

- Lacks functional groups like carbamoyl or ketone moieties.

Ethyl Acetate Extracts of Bioactive Compounds

Context :

- Ethyl acetate is a common solvent for extracting bioactive compounds from spices (e.g., turmeric, clove), isolating molecules like curcuminoids and eugenol .

Comparative Data Table

Key Research Findings

- Reactivity: this compound’s carbamoyl group enables amide bond formation, critical in peptide synthesis. In contrast, the ethoxycarbonyloxy group in its diphenyl analog facilitates electrophilic substitutions .

- Biological Activity: Ethyl palmitate exhibits bioactivity in insect communication, whereas this compound’s applications are confined to synthetic chemistry .

- Structural Analysis: SHELX software’s role in resolving the diphenyl compound’s structure underscores the importance of crystallography in understanding steric and electronic effects, a methodology applicable to this compound with further study .

Preparation Methods

Enolate Alkynylation Strategy

The enolate alkynylation approach, detailed in, begins with the generation of a stabilized enolate intermediate. For example, treatment of ethyl 4-(trimethylsilyl)benzofuran-3-carboxylate with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C forms a reactive enolate, which undergoes alkynylation with chloroacetylene derivatives. This method achieved a 68% yield of the alkynylated product after purification via flash column chromatography (SiO₂, Pentane:Et₂O, 80:20). Critical parameters include:

Asymmetric Rhodium-Catalyzed Alkynylation

Source highlights a rhodium-catalyzed asymmetric alkynylation to install the C6’ stereocenter. Using a chiral phosphine ligand, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid was synthesized in 90% enantiomeric excess (e.e.) under 15 kg hydrogen pressure at 40°C. This method’s advantages include:

- Stereoselectivity : The Mandyphos SL-M004-2 ligand ensures high diastereomeric ratios (dr > 20:1).

- Scalability : Reactions performed in ethanol at 40°C under autoclave conditions enable gram-scale production.

Reaction Optimization and Mechanistic Insights

Enolate Trapping and Acidic Workup

The enolate intermediate’s reactivity is pivotal. In, quenching the reaction with saturated ammonium chloride (NH₄Cl) followed by extraction with diethyl ether (Et₂O) prevents over-alkylation. Acidic workup with sulfuric acid (H₂SO₄) protonates the enolate, yielding the desired α,β-unsaturated ester. Key observations include:

Hydrogenation of α,β-Unsaturated Esters

Source details the hydrogenation of (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid using diiodo(p-cymene)ruthenium(II) dimer and Mandyphos SL-M004-2. At 60°C under 5.5 bar H₂ pressure, the reaction achieves 42% yield of the saturated product. Challenges include:

- Catalyst loading : 1.5 mol% Pd₂(dba)₃ and 9 mol% JohnPhos optimize turnover frequency.

- Byproduct formation : Over-reduction is mitigated by precise control of H₂ pressure and reaction time.

Catalytic Methods and Ligand Design

Rhodium vs. Ruthenium Catalysts

A comparative analysis of catalysts reveals distinct advantages:

| Catalyst | Reaction Type | Yield | Stereoselectivity | Source |

|---|---|---|---|---|

| Rhodium(I) tetrafluoroborate | Asymmetric alkynylation | 90% | dr > 20:1 | |

| Ruthenium(II) dimer | Hydrogenation | 42% | 90:10 e.e. |

Rhodium catalysts excel in stereocontrolled alkynylation, while ruthenium systems are preferred for selective hydrogenation.

Ligand Effects on Enantioselectivity

The Mandyphos SL-M004-2 ligand, featuring a ferrocene backbone with dimethylamino substituents, induces facial selectivity in rhodium-catalyzed reactions. Computational studies suggest that π-π interactions between the ligand and substrate align the alkynyl group for syn-addition.

Purification and Analytical Characterization

Flash Column Chromatography

Purification protocols in employ silica gel (SiO₂) with pentane-diethyl ether gradients. For this compound, a 90:10 pentane:Et₂O ratio elutes impurities, while an 80:20 ratio isolates the product (Rf = 0.3).

Spectroscopic Data

- ¹H NMR : Characteristic signals include δ = 4.17 ppm (q, J = 7.2 Hz, CO₂CH₂CH₃) and δ = 2.73 ppm (d, J = 7.0 Hz, CH₂).

- HRMS : [M + Na]⁺ = 369.1129 (calc. 369.1129 for C₁₈H₂₂O₅NaSi).

Industrial and Environmental Considerations

Solvent Recycling

Ethanol and THF are recovered via rotary evaporation, reducing waste. reports >95% solvent recovery in large-scale runs.

Catalyst Reusability

Rhodium catalysts degrade after three cycles, necessitating fresh batches for optimal yields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-carbamoyl-6-oxohept-2-enoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic acyl substitution or condensation. For example, analogous compounds (e.g., ethyl esters) are synthesized via esterification of carboxylic acids with ethanol under acidic catalysis . Optimization includes adjusting solvent polarity (e.g., ethanol or THF), temperature (60–100°C), and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

- Validation : Intermediate purity is confirmed using column chromatography, while final products are characterized via NMR, IR, and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry. For example, carbonyl carbons (C=O) appear at 170–210 ppm in ¹³C NMR, while α-protons to carbonyls resonate at δ 2.0–3.0 .

- IR Spectroscopy : Stretching frequencies for amide (1650–1750 cm⁻¹) and ester (1700–1750 cm⁻¹) groups validate structural motifs.

- HRMS : Precise molecular weight confirmation ensures correct molecular formula .

Advanced Research Questions

Q. How can crystallographic data obtained via SHELX be validated to ensure structural accuracy?

- Refinement : SHELXL refines structures using least-squares minimization. Key metrics include the R-factor (<5% for high-quality data) and residual electron density maps (ideally <0.3 eÅ⁻³) .

- Cross-Validation : Twinning tests and Hamilton R-factor ratio analysis detect data anomalies. For example, SHELXD resolves phase problems in small-molecule crystallography by combining Patterson and direct methods .

- Software Integration : ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters, ensuring plausible molecular geometry .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Graph Set Analysis : Hydrogen bonds (e.g., N–H···O=C) are classified using Etter’s notation (e.g., D, D₂² motifs) to identify supramolecular synthons. For example, amide-amide interactions often form infinite chains .

- Packing Efficiency : Intermolecular interactions (e.g., π-π stacking of aromatic groups) are analyzed using Mercury or PLATON to predict stability and polymorphism risks .

Q. When experimental spectral data conflicts with computational predictions, how should discrepancies be resolved?

- Reassessment : Verify sample purity via melting point analysis or HPLC. Solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and tautomerism (e.g., keto-enol equilibria) can shift signals .

- Computational Adjustments : Use higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to refine predictions. Compare calculated vs. experimental IR frequencies for vibrational mode alignment .

Data Contradiction Analysis

Q. How to address discrepancies between X-ray crystallography and solution-state NMR data?

- Dynamic Effects : Solid-state structures may differ from solution conformers due to restricted rotation (e.g., hindered amide bonds). Variable-temperature NMR (VT-NMR) probes conformational flexibility .

- Residual Dipolar Couplings (RDCs) : Align molecules in liquid crystals to compare solid-state and solution structures, resolving ambiguities in stereochemistry .

Experimental Design Considerations

Q. What strategies minimize side reactions during the synthesis of α,β-unsaturated esters like this compound?

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during esterification. Mild deprotection with TFA ensures carbamate stability .

- Catalyst Selection : Enzymatic catalysts (e.g., lipases) improve regioselectivity in ester hydrolysis, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.